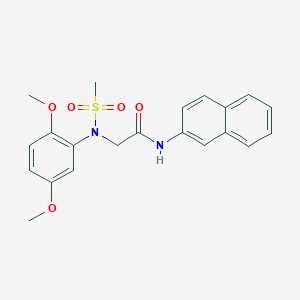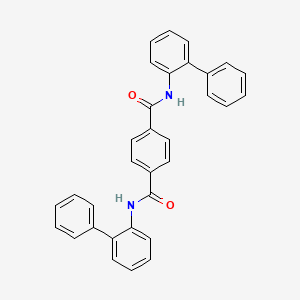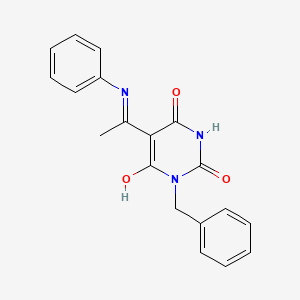
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide (DMNQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it useful for a wide range of experiments.
作用机制
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a potent oxidant that acts by generating ROS in cells. This can lead to oxidative damage to cellular components such as proteins, lipids, and DNA. The exact mechanism of action of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is not fully understood, but it is thought to involve the activation of cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate the expression of genes involved in cell growth and survival.
实验室实验的优点和局限性
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has several advantages for use in lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty in controlling the level of oxidative stress induced.
未来方向
Future research on N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide could focus on several areas, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the identification of new cellular targets and signaling pathways affected by the compound. Additionally, further studies could be conducted to better understand the limitations and potential risks associated with the use of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide in lab experiments.
In conclusion, N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it useful for a wide range of experiments. While it has several advantages, it also has limitations and potential risks that should be carefully considered in future research.
合成方法
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenylacetonitrile with methylsulfonyl chloride and 2-naphthylglycine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
科学研究应用
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been used in a variety of scientific research applications, including studies of oxidative stress, mitochondrial function, and cellular signaling pathways. It has also been used to investigate the role of reactive oxygen species (ROS) in disease processes such as cancer and neurodegeneration.
属性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-18-10-11-20(28-2)19(13-18)23(29(3,25)26)14-21(24)22-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWRFCUWSDWHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)


![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)

![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)